molecular formula C14H13N3 B13876380 [3-(Benzimidazol-1-yl)phenyl]methanamine

[3-(Benzimidazol-1-yl)phenyl]methanamine

Cat. No.: B13876380
M. Wt: 223.27 g/mol
InChI Key: GCDJZWOVZACKAK-UHFFFAOYSA-N
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Description

[3-(Benzimidazol-1-yl)phenyl]methanamine is a chemical compound that features a benzimidazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzimidazol-1-yl)phenyl]methanamine typically involves the formation of the benzimidazole ring followed by its attachment to the phenylmethanamine moiety. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole ring. This intermediate is then reacted with a suitable phenylmethanamine derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzimidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

[3-(Benzimidazol-1-yl)phenyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Benzimidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler analog with a similar ring structure but lacking the phenylmethanamine group.

    Benzimidazole: Similar core structure but without the phenylmethanamine substitution.

    Triazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.

Uniqueness

[3-(Benzimidazol-1-yl)phenyl]methanamine is unique due to the combination of the benzimidazole ring with the phenylmethanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

[3-(benzimidazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C14H13N3/c15-9-11-4-3-5-12(8-11)17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2

InChI Key

GCDJZWOVZACKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)CN

Origin of Product

United States

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